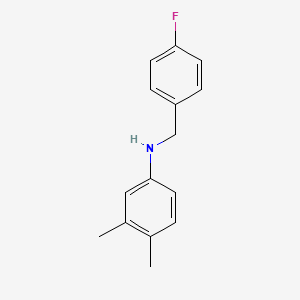

N-(4-Fluorobenzyl)-3,4-dimethylaniline

Description

N-(4-Fluorobenzyl)-3,4-dimethylaniline is a substituted aniline derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom of a 3,4-dimethylaniline moiety. This compound is structurally characterized by:

- Electron-donating methyl groups at the 3- and 4-positions of the aniline ring, enhancing electron density.

- A 4-fluorobenzyl substituent, which introduces moderate electron-withdrawing effects via inductive pull while allowing resonance interactions.

Commercial availability of related fluorobenzyl-aniline derivatives (e.g., N-(2-Fluorobenzyl)-2,3-dimethylaniline) suggests established synthetic routes, likely involving nucleophilic substitution or reductive amination .

Properties

Molecular Formula |

C15H16FN |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3,4-dimethylaniline |

InChI |

InChI=1S/C15H16FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 |

InChI Key |

MSSXTOMJXLBWCP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

- This positional difference may lower melting points and alter solubility .

- N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Replacing the fluorobenzyl group with a nitrobenzylidene moiety (a Schiff base) enhances electron-withdrawing effects, significantly increasing hyperpolarizability and second-order NLO activity. The nitro group stabilizes charge-transfer transitions, a feature absent in the fluorinated analog .

Electronic Impact :

- The 4-fluoro substituent in the target compound provides weaker electron withdrawal compared to nitro groups, limiting its NLO performance but improving thermal stability.

- Methyl groups on the aniline ring enhance electron donation, which may counteract fluorine’s inductive effects, creating a balanced electronic structure for moderate optical applications.

Nonlinear Optical (NLO) Properties

Schiff Base Derivatives :

- N-(4-Nitrobenzylidene)-3,4-dimethylaniline exhibits strong second-order NLO behavior with a hyperpolarizability (β) value of 12.4 × 10⁻³⁰ esu, attributed to the nitro group’s electron-withdrawing capacity and extended π-conjugation .

- N-(3-Nitrobenzylidene)-3,4-dimethylaniline shows lower β (8.7 × 10⁻³⁰ esu) due to meta-substitution disrupting conjugation symmetry .

- N-(2-Nitrobenzylidene)-2,4-dimethylaniline demonstrates third-order NLO activity (γ ≈ 1.5 × 10⁻³³ esu), highlighting the role of substituent position in modulating optical responses .

Fluorinated Analogs :

Crystallographic and Physicochemical Properties

- N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline (a Schiff base analog) crystallizes in a monoclinic system with π-π stacking interactions, enhancing thermal stability (melting point >150°C). The fluorine atom contributes to dense molecular packing, increasing crystallinity .

- In contrast, N-(4-Fluorobenzyl)-3,4-dimethylaniline likely exhibits lower melting points and reduced crystallinity due to the flexible benzyl group disrupting rigid stacking.

Data Tables

Table 1: Structural and Electronic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.